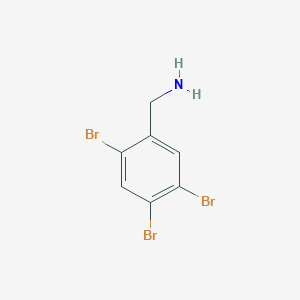
(2,4,5-Tribromophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-Tribromophenyl)methanamine is an organic compound characterized by the presence of three bromine atoms attached to a phenyl ring and an amine group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5-Tribromophenyl)methanamine typically involves the bromination of phenylmethanamine. The process begins with the nitration of phenylmethanamine to introduce nitro groups, followed by reduction to form the corresponding amine. Bromination is then carried out using bromine in the presence of a suitable catalyst to achieve the tribrominated product.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions under controlled conditions. The process requires precise temperature control and the use of bromine in excess to ensure complete bromination. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (2,4,5-Tribromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and reduced forms.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
(2,4,5-Tribromophenyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4,5-Tribromophenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form strong interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(2,4,6-Tribromophenyl)methanamine: Similar structure but with bromine atoms at different positions.
(2,4,5-Trifluorophenyl)methanamine: Fluorine atoms instead of bromine, leading to different chemical properties.
(2,4,5-Trichlorophenyl)methanamine: Chlorine atoms instead of bromine, affecting reactivity and applications.
Uniqueness: (2,4,5-Tribromophenyl)methanamine is unique due to the specific positioning of bromine atoms, which influences its chemical reactivity and potential applications. The presence of bromine atoms enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H6Br3N |
|---|---|
Molecular Weight |
343.84 g/mol |
IUPAC Name |
(2,4,5-tribromophenyl)methanamine |
InChI |
InChI=1S/C7H6Br3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2 |
InChI Key |
CSZDXIIGFVDENK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















